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Compound Name: (2R)-Atecegatran

Cat. No.: B1665812 Get Quote

(2R)-Atecegatran, the active form of the prodrug atecegatran metoxil (also known as

AZD0837), is a potent and selective direct thrombin inhibitor that was under development for

the prevention of thromboembolic events. This technical guide provides a detailed overview of

the pharmacokinetic properties of (2R)-Atecegatran, with a focus on its absorption,

distribution, metabolism, and excretion (ADME) characteristics. The information is intended for

researchers, scientists, and drug development professionals.

Core Pharmacokinetic Parameters
Atecegatran metoxil is rapidly bioconverted to its active moiety, (2R)-Atecegatran (AR-

H067637), following oral administration. The pharmacokinetic profile of (2R)-Atecegatran has

been characterized by its rapid absorption and moderate half-life.

Human Pharmacokinetic Data
A first-in-man, single ascending dose study in healthy male subjects provided key insights into

the pharmacokinetics of (2R)-Atecegatran. The oral bioavailability of the prodrug, atecegatran

metoxil, ranged from 22% to 52%. Following administration, maximum plasma concentrations

(Cmax) of (2R)-Atecegatran were achieved in approximately 1 hour (Tmax), and the mean

half-life (t½) was determined to be 9.3 hours. The study also noted low to moderate inter-

individual variability in Cmax (16%) and the area under the plasma concentration-time curve

(AUC) (28%).
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Further investigation in a Phase II clinical trial involving patients with atrial fibrillation

demonstrated a stable pharmacokinetic profile for (2R)-Atecegatran, with an inter-individual

variability of 33% and minimal influence from patient demographics.

Parameter Value Species
Study
Population

Notes

Oral

Bioavailability
22 - 52% Human

Healthy Male

Volunteers

Data for the

prodrug

atecegatran

metoxil.

Tmax (Time to

Peak Plasma

Concentration)

~1 hour Human
Healthy Male

Volunteers

t½ (Half-life) 9.3 hours Human
Healthy Male

Volunteers

Inter-individual

Variability

(Cmax)

16% Human
Healthy Male

Volunteers

Inter-individual

Variability (AUC)
28% Human

Healthy Male

Volunteers

Inter-individual

Variability

(Overall PK)

33% Human
Atrial Fibrillation

Patients

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of (2R)-Atecegatran are

crucial for the replication and extension of these findings.

In Vivo Pharmacokinetic Study Design (Human)
The human pharmacokinetic data was primarily derived from a single ascending dose, first-in-

man study.
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Study Population: Healthy Caucasian male volunteers (n=44), aged 20-39 years.

Dosing: Single oral escalating doses of atecegatran metoxil solution (15 - 750 mg) were

administered to fasting subjects.

Sample Collection: Blood samples were collected at predefined time points post-dosing to

determine the plasma concentrations of (2R)-Atecegatran.

Pharmacodynamic Assessment: In conjunction with pharmacokinetic sampling,

pharmacodynamic effects were evaluated through ex vivo measurements of activated partial

thromboplastin time (APTT), ecarin coagulation time (ECT), and thrombin time (TT) in

plasma.

Bioanalytical Method: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
While specific details for the bioanalytical method used for (2R)-Atecegatran are not publicly

available, a general LC-MS/MS method for the quantification of direct thrombin inhibitors in

plasma can be described. This methodology is the gold standard for its high sensitivity and

specificity.

Sample Preparation: Plasma samples are typically prepared using protein precipitation with

a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.

The resulting supernatant, containing the analyte, is then further processed.

Chromatographic Separation: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a

mobile phase consisting of an aqueous component (e.g., water with a small percentage of

formic acid or ammonium formate) and an organic component (e.g., acetonitrile or

methanol).

Mass Spectrometric Detection: The eluent from the chromatography system is introduced

into a tandem mass spectrometer. The analyte is ionized, typically using electrospray

ionization (ESI) in the positive ion mode. Quantification is performed using multiple reaction

monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an
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internal standard are monitored. This ensures high selectivity and minimizes interference

from matrix components.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Metabolism
Atecegatran metoxil undergoes rapid biotransformation to its active form, (2R)-Atecegatran
(AR-H067637). A study in pigs investigating the biotransformation of AZD0837 revealed that

the active metabolite, AR-H067637, is detected at very high concentrations in the bile,

indicating that it is efficiently transported into the bile canaliculi. This study also suggested that

the prodrug, atecegatran metoxil, is a substrate for CYP3A-mediated metabolism. The co-

administration of ketoconazole, a potent CYP3A inhibitor, resulted in a 99% increase in the

plasma AUC of atecegatran metoxil and a 51% increase in the plasma AUC of (2R)-
Atecegatran. These findings were supported by in vitro depletion experiments using pig liver

microsomes.

Excretion
The primary route of excretion for (2R)-Atecegatran appears to be through the biliary system.

The study in pigs demonstrated extensive biliary excretion of AR-H067637, with 53 ± 6% of the

enteral dose being recovered in the bile.
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Caption: Metabolic activation of the prodrug atecegatran metoxil.
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Generalized Experimental Workflow for a Preclinical
Pharmacokinetic Study
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Caption: Standard workflow for a preclinical pharmacokinetic study.

Signaling Pathway: Direct Thrombin Inhibition
(2R)-Atecegatran exerts its anticoagulant effect by directly and reversibly inhibiting thrombin

(Factor IIa), a key enzyme in the coagulation cascade. Thrombin plays a central role by

converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood

clot. By binding to the active site of thrombin, (2R)-Atecegatran blocks this conversion, thereby

preventing thrombus formation.
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Caption: Mechanism of action of (2R)-Atecegatran in the coagulation cascade.

To cite this document: BenchChem. [(2R)-Atecegatran: A Comprehensive Technical Guide to
its Pharmacokinetic Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665812#2r-atecegatran-pharmacokinetic-properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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